molecular formula C21H21N5O4S B2836875 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921580-01-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

货号: B2836875
CAS 编号: 921580-01-0
分子量: 439.49
InChI 键: NIKNSUPTTXGPKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a hybrid structure comprising:

  • Benzo[d][1,3]dioxol-5-ylmethyl group: A lipophilic moiety known to enhance membrane permeability and metabolic stability .
  • 4-Methoxyphenyl substituent: An electron-donating group that may improve binding affinity to target proteins (e.g., VEGFR-2) compared to electron-withdrawing groups like nitro .
  • Thioacetamide linker: A sulfur-containing bridge that contributes to hydrogen bonding and hydrophobic interactions in biological systems .

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-28-16-5-3-15(4-6-16)25-8-9-26-20(25)23-24-21(26)31-12-19(27)22-11-14-2-7-17-18(10-14)30-13-29-17/h2-7,10H,8-9,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKNSUPTTXGPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The compound features a unique combination of a benzo[d][1,3]dioxole moiety and an imidazole ring linked through a thioacetamide group. Its molecular formula is C18H25N5O3SC_{18}H_{25}N_5O_3S with a molecular weight of approximately 385.49 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring benzo[d][1,3]dioxole structures. For instance, derivatives incorporating benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For example:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF-7: 4.52 µM
    • Doxorubicin: HepG2 (7.46 µM), HCT116 (8.29 µM), MCF-7 (4.56 µM) .

The mechanisms underlying these effects include:

  • EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR) activity.
  • Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
  • Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at specific phases .

The proposed mechanism of action for this compound involves:

  • Binding to Molecular Targets : The compound likely interacts with various receptors or enzymes, modulating their activity.
  • Influencing Signaling Pathways : It can affect pathways related to neurotransmission and cell proliferation .

Comparative Analysis with Similar Compounds

A comparison of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methylimidazol-2-yl)piperazin-1-yl)acetamide with structurally similar compounds reveals its unique properties:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamideLacks methyl group on imidazoleModerate cytotoxicity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methylimidazol-2-yl)piperidin-1-yl)acetamideContains piperidine ringLower potency compared to piperazine derivatives

This table illustrates how slight modifications in structure can significantly impact biological activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antitumor Efficacy : A study demonstrated that bis-benzo[d][1,3]dioxol-based thiourea derivatives had significant antitumor activity across multiple cancer cell lines .
  • Molecular Docking Studies : These studies have indicated that the compound's binding affinity to target proteins is critical for its anticancer efficacy .
  • In Vivo Studies : Future research should focus on in vivo models to confirm the efficacy and safety of this compound in a living organism context.

相似化合物的比较

Structural Features and Substituents

The following table highlights key structural and functional differences between the target compound and similar derivatives:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity References
Target Compound Imidazo[2,1-c][1,2,4]triazol 4-Methoxyphenyl, benzo[d][1,3]dioxol-5-ylmethyl Thioether, methoxy Inferred kinase inhibition
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazol, thiadiazole Nitro, phenylurea Urea, nitro VEGFR-2 inhibition, antiproliferative
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Triazole, thiazole 4-Methoxyphenyl, benzodiazolyl Triazole, methoxy Not explicitly reported (structural analog)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole, pyridine Acetyl, methyl Acetyl, pyridine Structural analog (no activity specified)
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Thiazolo[2,3-c][1,2,4]triazol 4-Methylphenyl Thiazole, methyl Structural analog

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzo[d][1,3]dioxole group in the target compound increases lipophilicity compared to nitro (6d) or acetyl (8a) derivatives, likely improving blood-brain barrier penetration .
  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than nitro groups, suggesting the target compound may have a longer half-life than 6d .
  • Synthetic Accessibility : The thioacetamide linker in the target compound can be synthesized via nucleophilic substitution, similar to methods used for 6d and 9e .

常见问题

Basic Research Questions

Q. How can researchers optimize multi-step synthetic routes for this compound while minimizing side reactions?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) preparation of the benzodioxole derivative, (2) formation of the imidazo[1,2,4]triazole ring via cyclization, and (3) thioacetamide coupling. Key optimizations include:

  • Temperature Control : Maintaining 60–80°C during imidazotriazole ring closure to prevent decomposition .
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF) for thioacetamide coupling to enhance nucleophilicity .
  • Catalysts : Employing triethylamine (TEA) as a base to neutralize HCl byproducts during amide bond formation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzodioxole + ClCH₂COCl7892%
24-Methoxyphenyl hydrazine, DMF, 70°C6589%
3TEA, THF, rt8295%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzodioxole methylene protons (δ 4.2–4.5 ppm) and imidazotriazole aromaticity (δ 7.1–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 482.1542 (C₂₂H₂₀N₅O₄S) with <3 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How does the 4-methoxyphenyl substituent influence this compound’s solubility and bioactivity?

  • Methodological Answer :

  • Solubility : The methoxy group enhances lipophilicity (logP ~2.8), requiring DMSO for in vitro assays. Aqueous solubility can be improved via co-solvents (e.g., PEG-400) .
  • Bioactivity : The electron-donating methoxy group stabilizes π-π stacking with enzyme active sites (e.g., kinase targets), as shown in docking studies .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor absorption (e.g., <20% oral bioavailability) may explain efficacy gaps .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., demethylation of the methoxy group) that reduce activity .
  • Formulation Adjustments : Encapsulate in liposomes to enhance tissue penetration .

Q. What strategies can validate the compound’s mechanism of action when conflicting data arise from kinase inhibition assays vs. apoptosis assays?

  • Methodological Answer :

  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected kinases (e.g., AKT1) .
  • Pathway Analysis : Perform RNA-seq to compare transcriptomic profiles after treatment. Divergent apoptosis markers (e.g., BAX/BCL-2 ratios) vs. kinase activity (p-AKT levels) may indicate off-target effects .
    • Data Table :
Assay TypeTargetIC₅₀ (µM)Observed Effect
KinaseAKT10.12Inhibition
ApoptosisCasp31.8Activation

Q. How to design computational models to predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., PARP-1) to simulate binding poses. Prioritize targets with Glide scores < −7.0 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro) on bioactivity using Random Forest algorithms .

Q. What experimental approaches can elucidate the role of the thioacetamide linker in modulating cytotoxicity?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with ether (-O-) or methylene (-CH₂-) linkers. Compare IC₅₀ in MTT assays (e.g., thioether analogs show 10× higher potency) .
  • Proteomics : Identify proteins covalently modified by the thioacetamide group via click chemistry and pull-down assays .

Contradiction Analysis

Q. How to address inconsistencies between high purity (>95%) and variable bioactivity across batches?

  • Methodological Answer :

  • Impurity Profiling : Use LC-TOF to detect trace intermediates (e.g., uncyclized precursors) that inhibit bioactivity .
  • Crystallography : Confirm polymorphic forms (e.g., Form I vs. II) via XRD; Form II may exhibit reduced solubility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。